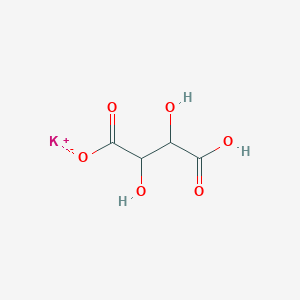

Potassium hydrogen tartrate

C4H5KO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H5KO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science Research

Wine Stabilization

Potassium bitartrate is used in winemaking to prevent tartrate crystals from forming during storage and transportation, ensuring clarity and stability of the wine . This process is known as cold stabilization and utilizes the "seeding effect" of potassium bitartrate, facilitating controlled crystallization of tartrates.

Food Additive

Research explores the use of potassium bitartrate as a safe and natural additive in various food products. Its applications include:

- Stabilizing egg whites: Potassium bitartrate increases the volume and heat tolerance of whipped egg whites, crucial for baking applications .

- Thickening and anti-caking agent: Research investigates its potential as a thickening agent in sauces and soups, and as an anti-caking agent in powders and dry mixes .

- Acidity regulator: Due to its mildly acidic nature, potassium bitartrate can be used to adjust the pH of food products, impacting their texture, flavor, and shelf life .

Pharmaceutical Research

Historically, potassium bitartrate was used as a laxative, but its current research focus lies in other areas:

- Non-hormonal contraception: Recent research explored the use of potassium bitartrate in combination with citric acid as a topical spermicide in the "Phexxi" product, aiming to provide a non-hormonal contraceptive option .

Other Research Applications

Potassium bitartrate's unique chemical properties also find applications in other research fields, such as:

- Analytical Chemistry: As a reference material for analytical techniques like ion chromatography, assisting in the accurate identification and quantification of other compounds .

- Material Science: Research explores the use of potassium bitartrate as a precursor in the synthesis of other materials or as a component in specific formulations .

Potassium hydrogen tartrate, also known as potassium bitartrate, is a chemical compound with the formula . It is the potassium acid salt of tartaric acid, a naturally occurring substance found in grapes. This compound is commonly recognized as cream of tartar in culinary contexts and serves multiple roles across various industries. Potassium hydrogen tartrate typically appears as a white crystalline powder and has a molar mass of 188.2 g/mol .

In acidic conditions, it can further dissociate to form tartrate ions:

Additionally, potassium hydrogen tartrate can undergo oxidation reactions. For example, in the presence of strong oxidizers like hydrogen peroxide, it can be oxidized to produce carbon dioxide and other byproducts .

Potassium hydrogen tartrate is primarily synthesized as a byproduct of the winemaking process. During fermentation, tartaric acid precipitates out of grape juice along with potassium ions from the grapes, forming potassium hydrogen tartrate crystals. These crystals can be collected and purified for various uses . Additionally, it can be synthesized through neutralization reactions between tartaric acid and potassium hydroxide:

Potassium hydrogen tartrate has diverse applications across multiple fields:

- Culinary Uses: Commonly known as cream of tartar, it stabilizes egg whites in meringues and prevents sugar crystallization in syrups.

- Baking Industry: It acts as a leavening agent when combined with baking soda.

- Textile Industry: Used as a mordant in dyeing processes.

- Laboratory Use: Serves as a pH buffer and is utilized in various analytical chemistry applications .

- Medical

Research on the interactions of potassium hydrogen tartrate with other compounds has shown that it can affect the solubility and stability of certain metal ions when used as a mordant in dyeing processes. It also interacts with acids and bases to maintain pH levels effectively in biochemical assays . Furthermore, studies have indicated that its presence can influence the crystallization processes in winemaking and food production.

Several compounds share similarities with potassium hydrogen tartrate due to their structural or functional characteristics. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tartaric Acid | A stronger acid than potassium hydrogen tartrate; used directly in food and beverages. | |

| Sodium Bitartrate | Similar properties but sodium-based; often used in baking powders. | |

| Calcium Tartrate | Used in dietary supplements; provides calcium along with tartaric acid properties. | |

| Potassium Tartrate | A more basic form; less commonly used than potassium hydrogen tartrate. |

Potassium hydrogen tartrate's unique position stems from its dual role as both an acid salt and its widespread culinary applications, distinguishing it from other similar compounds which may serve more specialized functions or lack versatility in food contexts .

Physical Description

Color/Form

SLIGHTLY OPAQUE CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

UNII

Drug Indication

Pharmacology

ATC Code

A12 - Mineral supplements

A12B - Potassium

A12BA - Potassium

A12BA03 - Potassium hydrogentartrate

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

No pharmacokinetic data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives

Methods of Manufacturing

OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.

BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.

FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

INCOMPATIBILITIES: BECAUSE IT CONTAINS AN ACIDIC HYDROGEN, IT CAN REACT WITH ALKALINE SUBSTANCES. ITS SLIGHT SOLUBILITY SOMETIMES CAUSES DIFFICULTY IN LIQ MIXTURES.